2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
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Overview
Description
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that features a pyrazolone core substituted with a nitrophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrophenyl)-3-(2-(trifluoromethyl)phenyl)urea: Another compound with a nitrophenyl and trifluoromethyl group, but with a different core structure.
N-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)aniline: Similar functional groups but different core structure.
Uniqueness
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H6F3N3O3 |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(17)15(14-8)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |
InChI Key |
MNCDNEVLVHYLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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